3-Methyl-4-decanol

描述

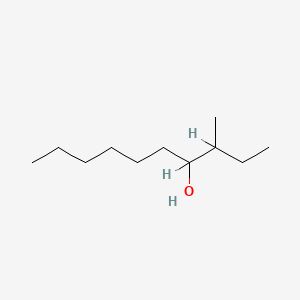

3-Methyl-4-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a decane chain, with a methyl group attached to the third carbon. This compound is a secondary alcohol due to the hydroxyl group being bonded to a carbon atom that is connected to two other carbon atoms.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-4-decanol can be synthesized through various methods, including:

Grignard Reaction: This involves the reaction of 3-methyl-4-decanone with a Grignard reagent such as methylmagnesium bromide in the presence of a suitable solvent like diethyl ether.

Reduction of Ketones: The reduction of 3-methyl-4-decanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 3-methyl-4-decanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: As mentioned earlier, the reduction of 3-methyl-4-decanone can produce this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-4-decanoyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: 3-Methyl-4-decanone.

Reduction: this compound.

Substitution: 3-Methyl-4-decanoyl chloride.

科学研究应用

Chemical Properties and Structure

3-Methyl-4-decanol is characterized by its branched structure, which influences its physical and chemical properties. The compound has a molecular weight of approximately 172.31 g/mol and is known for its moderate solubility in water and good solubility in organic solvents. Its structural formula can be represented as follows:

Solvent Applications

One of the primary applications of this compound is as a solvent in various chemical processes. It has been studied for its effectiveness in enhancing the solubility and stability of fuel mixtures, particularly in biodiesel formulations. Research indicates that when used as a cosolvent, it can improve the phase stability of methanol blends with diesel fuels and biodiesel at varying temperatures (10 °C, 20 °C, and 30 °C) . The following table summarizes the findings from such studies:

| Fuel Type | Cosolvent Used | Temperature (°C) | Phase Stability |

|---|---|---|---|

| Hydrous Methanol + Diesel | This compound | 10, 20, 30 | Improved |

| Hydrous Methanol + Biodiesel | This compound | 10, 20, 30 | Improved |

| Hydrous Methanol + Jet A-1 | This compound | 10, 20, 30 | Improved |

Flavoring Agent

This compound is also recognized for its potential use as a flavoring agent in the food industry. Its pleasant odor profile makes it suitable for incorporation into food products to enhance flavor. The compound's sensory characteristics have been evaluated through gas chromatography-olfactometry (GC-O), revealing its distinct odor threshold values that can be utilized in flavor formulation .

Recent studies have explored the biological activity of this compound and related compounds. For instance, certain branched-chain fatty alcohols have demonstrated antimicrobial properties against various bacterial strains . This suggests potential applications in food preservation and safety.

Case Study: Antimicrobial Effects

A study investigating the antimicrobial effects of fatty alcohols highlighted that compounds similar to this compound exhibited significant inhibition of Gram-positive bacteria growth. This finding supports the idea that such compounds could be developed into natural preservatives or antimicrobial agents in food products .

Agricultural Applications

In agriculture, fatty alcohols like this compound have been shown to affect plant growth. Research indicates that these compounds can selectively inhibit bud growth when applied to certain crops, which may be beneficial for crop management practices . The following table outlines key findings from studies on plant responses to fatty alcohol applications:

| Compound | Effect on Plants | Application Method |

|---|---|---|

| This compound | Inhibition of axillary bud growth | Foliar application |

| Decanol | Selective killing of terminal buds | Aqueous emulsion |

作用机制

The mechanism of action of 3-methyl-4-decanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are primarily due to its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity.

相似化合物的比较

3-Methyl-3-decanol: Similar structure but with the hydroxyl group on the third carbon.

4-Decanol: Lacks the methyl group on the third carbon.

3-Decanol: Lacks the methyl group on the third carbon and has the hydroxyl group on the third carbon.

Uniqueness: 3-Methyl-4-decanol is unique due to the specific positioning of the hydroxyl and methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

生物活性

3-Methyl-4-decanol, a branched-chain alcohol, has garnered attention due to its diverse biological activities. This compound is characterized by a methyl group at the third carbon and an alcohol functional group at the fourth carbon of a decane chain. Understanding the biological activity of this compound is essential for its potential applications in fields such as agriculture, pest management, and pharmaceuticals.

- Molecular Formula : C11H24O

- Molecular Weight : 172.31 g/mol

- Structure : The compound features a hydroxyl (-OH) group, which influences its solubility and reactivity.

Biological Activity Overview

This compound exhibits various biological activities, particularly in its role as an attractant for certain insect species and its antimicrobial properties.

Insect Attractant

Research indicates that this compound can act as an olfactory cue for specific moth species, notably the Larch Casebearer Moth. This compound interacts with olfactory receptors, influencing mating behavior and potentially affecting ecological dynamics.

- Case Study : A study demonstrated that male Larch Casebearer Moths were significantly attracted to traps baited with this compound compared to controls, suggesting its potential use in pest management strategies .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its effectiveness varies depending on concentration and the type of microorganism.

- Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 250 μg/mL | |

| Staphylococcus aureus | 200 μg/mL | |

| Candida albicans | 300 μg/mL | |

| Pseudomonas aeruginosa | 150 μg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with cellular membranes and microbial metabolic pathways. The presence of the hydroxyl group enhances its ability to disrupt membrane integrity, leading to cell lysis in susceptible organisms.

Quorum Sensing Interference

Additionally, studies have indicated that this compound can interfere with bacterial quorum sensing, a communication mechanism that regulates gene expression in response to cell density. This interference could inhibit biofilm formation and virulence factor production in pathogenic bacteria .

Synthesis and Applications

This compound can be synthesized through various chemical processes, including the reduction of ketones or through fermentation processes using specific microbial strains. Its applications extend beyond pest management; it is also explored in flavoring and fragrance industries due to its unique odor profile.

属性

IUPAC Name |

3-methyldecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-6-7-8-9-11(12)10(3)5-2/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMFCRFCWMMVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971218 | |

| Record name | 3-Methyldecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-17-6 | |

| Record name | 3-Methyl-4-decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055816176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。